2,2,2-trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide is a fluorinated organic compound with the molecular formula C10H6F6NO3. This compound is characterized by the presence of trifluoromethyl groups and a trifluoromethoxy group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-(trifluoromethoxy)aniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of trifluoroacetamide oxides.
Reduction: Formation of trifluoroacetamide derivatives.
Substitution: Formation of substituted trifluoroacetamide compounds.
Scientific Research Applications
2,2,2-Trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetamide
- 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
- 2,2,2-Trifluoro-N-(4-phenoxyphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various research applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N2O3/c11-9(12,13)7(19)18-8(20)17-5-1-3-6(4-2-5)21-10(14,15)16/h1-4H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTILQLGTFJDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)C(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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